molecular formula C21H26N2O5 B15007487 5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-5-oxopentanoic acid

5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-5-oxopentanoic acid

Cat. No.: B15007487
M. Wt: 386.4 g/mol
InChI Key: BILXWEVXUBVJMW-UHFFFAOYSA-N
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Description

5-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}ANILINO)-5-OXOPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a dimethylpyrrole ring, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}ANILINO)-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the pyrrole ring. The ethoxycarbonyl group is introduced through esterification reactions, while the anilino group is added via nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. Industrial methods also incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}ANILINO)-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}ANILINO)-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}ANILINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID
  • 3,5-BIS(ETHOXYCARBONYL)-4-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID
  • 3-(2-ETHOXYCARBONYL-ETHYL)-4,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

5-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}ANILINO)-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

5-[N-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C21H26N2O5/c1-4-28-21(27)20-14(2)17(15(3)22-20)13-23(16-9-6-5-7-10-16)18(24)11-8-12-19(25)26/h5-7,9-10,22H,4,8,11-13H2,1-3H3,(H,25,26)

InChI Key

BILXWEVXUBVJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=CC=C2)C(=O)CCCC(=O)O)C

Origin of Product

United States

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